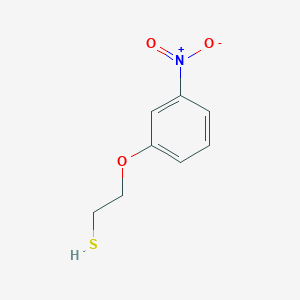

2-(3-Nitrophenoxy)ethane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Nitrophenoxy)ethane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenoxy)ethane-1-thiol typically involves the reaction of 3-nitrophenol with ethylene sulfide. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Step 1: 3-Nitrophenol reacts with ethylene oxide in the presence of a base to form 2-(3-nitrophenoxy)ethanol.

Step 2: The resulting 2-(3-nitrophenoxy)ethanol is then treated with thiourea to introduce the thiol group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenoxy)ethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can reduce the nitro group to an amine.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or sulfuric acid.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of 2-(3-aminophenoxy)ethane-1-thiol.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(3-Nitrophenoxy)ethane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its ability to modulate redox states in cells.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenoxy)ethane-1-thiol involves its thiol group, which can undergo nucleophilic reactions with electrophiles. The nitro group can also participate in redox reactions, influencing the compound’s reactivity. In biological systems, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

2-(4-Nitrophenoxy)ethane-1-thiol: Similar structure but with the nitro group in the para position.

2-(3-Nitrophenoxy)ethanol: Lacks the thiol group, affecting its reactivity and applications.

3-Nitrophenol: The parent compound without the ethane-1-thiol moiety.

Uniqueness

2-(3-Nitrophenoxy)ethane-1-thiol is unique due to the presence of both a thiol group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound in various research fields.

Biological Activity

2-(3-Nitrophenoxy)ethane-1-thiol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C9H10N2O2S

- Molecular Weight : 198.25 g/mol

- IUPAC Name : 2-(3-nitrophenoxy)ethanethiol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its thiol group, which can participate in various biochemical reactions. Thiols are known for their ability to form disulfide bonds and interact with reactive oxygen species (ROS), potentially influencing cellular signaling pathways and redox states.

Antioxidant Properties

Research indicates that thiol-containing compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity can be crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The compound's ability to disrupt microbial membranes and inhibit enzyme activity is believed to contribute to its effectiveness as an antimicrobial agent.

Case Studies and Experimental Data

-

Antioxidant Activity :

- A study demonstrated that this compound effectively reduced lipid peroxidation in neuronal cells exposed to oxidative stress, suggesting its potential neuroprotective effects.

- Table 1 summarizes the antioxidant activity measured through various assays.

-

Antimicrobial Activity :

- In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 μg/mL for both organisms.

- Table 2 outlines the antimicrobial efficacy against various pathogens.

Toxicological Profile

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Toxicological assessments have indicated moderate toxicity at high concentrations, necessitating further investigation into its therapeutic index and potential side effects.

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

2-(3-nitrophenoxy)ethanethiol |

InChI |

InChI=1S/C8H9NO3S/c10-9(11)7-2-1-3-8(6-7)12-4-5-13/h1-3,6,13H,4-5H2 |

InChI Key |

LSMSLTVSNBSDAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCS)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.